2-(Decan-2-ylamino)ethanol
Description
2-(Decan-2-ylamino)ethanol is a tertiary ethanolamine derivative characterized by a branched decyl group (10-carbon chain) attached to the amino nitrogen at the second carbon position. Its structure combines a polar ethanolamine moiety (-NH-CH2-CH2-OH) with a hydrophobic branched alkyl chain, conferring unique amphiphilic properties.
Properties
CAS No. |
58185-28-7 |
|---|---|
Molecular Formula |
C12H27NO |
Molecular Weight |
201.35 g/mol |
IUPAC Name |
2-(decan-2-ylamino)ethanol |
InChI |
InChI=1S/C12H27NO/c1-3-4-5-6-7-8-9-12(2)13-10-11-14/h12-14H,3-11H2,1-2H3 |
InChI Key |
SFGIGHHJJKSNMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decan-2-ylamino)ethanol typically involves the reaction of 2-decanone with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{2-Decanone} + \text{2-Aminoethanol} \rightarrow \text{2-(Decan-2-ylamino)ethanol} ]
Industrial Production Methods
Industrial production of 2-(Decan-2-ylamino)ethanol may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include steps such as distillation and purification to obtain the compound in high purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Decan-2-ylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
2-(Decan-2-ylamino)ethanol has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Decan-2-ylamino)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the amino group play crucial roles in its reactivity and interactions. The compound may act on enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The alkyl chain length and branching significantly influence solubility, boiling point, and reactivity. Key comparisons are summarized below:
*Estimated based on homologous compounds.
Key Observations:
- Hydrophobicity: The decan-2-yl group in 2-(Decan-2-ylamino)ethanol drastically reduces water solubility compared to DEAE or DMAE, aligning it closer to dibutylaminoethanol .
- Boiling Point: Longer alkyl chains increase boiling points due to stronger van der Waals forces. The decan derivative likely exceeds 250°C, similar to dibutylaminoethanol .
- Branching Effects : The branched decan-2-yl group may lower melting points compared to linear isomers, improving handling in industrial processes .
Unique Advantages of 2-(Decan-2-ylamino)ethanol:
- Surfactant Efficiency: The long alkyl chain enhances micelle formation, making it suitable for detergents or nanoemulsions.
- Environmental Persistence : Reduced volatility compared to shorter-chain analogues may lower inhalation risks but increase ecological persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
